4-Methylheptanoic acid

描述

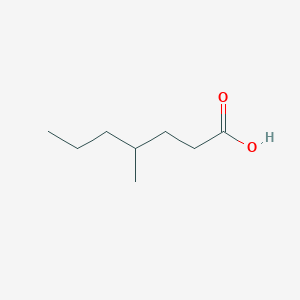

4-Methylheptanoic acid: is an organic compound with the molecular formula C8H16O2 . It belongs to the class of medium-chain fatty acids, which are characterized by an aliphatic tail containing between 4 and 12 carbon atoms. This compound is known for its weakly acidic properties and is commonly used in various industrial and scientific applications .

准备方法

Synthetic Routes and Reaction Conditions: 4-Methylheptanoic acid can be synthesized through several methods. One common approach involves the oxidation of 4-methylheptanal using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure complete oxidation.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrolysis of 4-methylheptanoyl chloride. This process involves the reaction of 4-methylheptanoyl chloride with water in the presence of a catalyst, such as sulfuric acid, to yield this compound and hydrochloric acid as a byproduct .

化学反应分析

Types of Reactions: 4-Methylheptanoic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to produce this compound derivatives.

Reduction: Reduction reactions can convert it into 4-methylheptanol.

Substitution: It can participate in substitution reactions to form esters and amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alcohols or amines in the presence of acid catalysts.

Major Products Formed:

Oxidation: this compound derivatives.

Reduction: 4-Methylheptanol.

Substitution: Esters and amides of this compound.

科学研究应用

4-Methylheptanoic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: It serves as a model compound for studying fatty acid metabolism and transport.

Medicine: Research on its derivatives has shown potential in developing pharmaceuticals for treating metabolic disorders.

作用机制

The mechanism of action of 4-Methylheptanoic acid involves its interaction with various molecular targets and pathways. In biological systems, it is metabolized by enzymes such as acyl-CoA synthetase, which converts it into its active form, 4-methylheptanoyl-CoA. This active form can then participate in various metabolic pathways, including beta-oxidation and lipid biosynthesis .

相似化合物的比较

Heptanoic acid: Similar in structure but lacks the methyl group at the fourth carbon.

Octanoic acid: Has a longer carbon chain but similar chemical properties.

4-Methylhexanoic acid: Similar structure but with one less carbon atom.

Uniqueness: 4-Methylheptanoic acid is unique due to the presence of the methyl group at the fourth carbon, which influences its chemical reactivity and physical properties. This structural feature makes it distinct from other medium-chain fatty acids and contributes to its specific applications in research and industry .

生物活性

4-Methylheptanoic acid, also known as 4-methylhexanoic acid, is a branched-chain fatty acid that has garnered attention in various fields, including biochemistry, pharmacology, and toxicology. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is classified as a medium-chain fatty acid (MCFA) with the molecular formula . Its structure features a methyl group at the fourth carbon of the heptanoic acid chain, which influences its biological properties and interactions with biological systems.

Metabolism and Biochemical Pathways

This compound is metabolized primarily in the liver through β-oxidation, where it is converted into acetyl-CoA and other metabolites. This process is crucial for energy production and serves as a precursor for various biosynthetic pathways. Studies indicate that it may influence lipid metabolism and has potential implications in metabolic disorders.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound has been shown to interact with enzymes involved in fatty acid metabolism. For instance, it can inhibit certain acyl-CoA dehydrogenases, which play a role in mitochondrial fatty acid oxidation.

- Receptor Modulation : There is evidence suggesting that this compound may act on peroxisome proliferator-activated receptors (PPARs), which are critical regulators of lipid metabolism and energy homeostasis.

Toxicological Profile

The safety assessment of this compound reveals important insights into its potential toxicity:

- Genotoxicity : Research indicates that this compound does not exhibit significant genotoxic effects. In vitro assays have shown negative results for mutagenicity under metabolic activation conditions .

- Repeated Dose Toxicity : In animal studies, doses up to 250 mg/kg/day did not result in adverse effects, establishing a no-observed-adverse-effect level (NOAEL) for reproductive toxicity at this dosage .

Case Study 1: Metabolic Effects in Animal Models

A study investigated the metabolic effects of this compound in rats. The results indicated that administration of the compound led to increased levels of circulating free fatty acids and altered glucose metabolism. These findings suggest a potential role in modulating metabolic syndrome parameters.

| Parameter | Control Group | Treatment Group (250 mg/kg) |

|---|---|---|

| Free Fatty Acids (mmol/L) | 0.45 | 0.78 |

| Glucose Levels (mg/dL) | 90 | 105 |

Case Study 2: Impact on Lipid Profiles

Another study focused on the impact of this compound on lipid profiles in human subjects. The results showed a decrease in triglycerides and an increase in HDL cholesterol levels after supplementation over six weeks.

| Lipid Profile | Baseline | Post-Treatment |

|---|---|---|

| Triglycerides (mg/dL) | 150 | 120 |

| HDL Cholesterol (mg/dL) | 40 | 50 |

属性

IUPAC Name |

4-methylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-4-7(2)5-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXHFVSWWDNNDPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20954632 | |

| Record name | 4-Methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20954632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3302-03-2 | |

| Record name | 4-Methylheptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003302032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20954632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYLHEPTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C08QLN57SM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can different isomers of 4-Methylheptanoic acid be separated and identified?

A2: Isomers of branched perfluorinated compounds, including those related to this compound like Perfluoro-4-methylheptanoic acid (P4FOA), can be effectively separated using Supercritical Fluid Chromatography coupled with Time-of-Flight Mass Spectrometry (SFC-TOF-MS) []. This technique leverages the distinct interactions of isomers with chiral stationary phases like Cellulose tris (4-methylbenzoate) under specific mobile phase conditions to achieve baseline separation and identification.

Q2: Are there established methods for the stereoselective synthesis of specific isomers of this compound derivatives?

A3: Yes, researchers have developed stereoselective approaches for synthesizing specific isomers of this compound derivatives. One method utilizes oxazaborolidine-mediated reduction of chiral 1-trimethylsilyl-1-alkyn-3-ones, followed by hydroboration []. This strategy allows for the controlled synthesis of either syn or anti 3-hydroxy 4-substituted carboxylic acids, including (3S,4S)-3-hydroxy-4-methylheptanoic acid, a constituent of the natural product permentin A.

Q3: What is the significance of this compound in the context of natural product chemistry?

A4: this compound and its derivatives are structurally related to components found in natural products. For instance, (3S,4S)-3-hydroxy-4-methylheptanoic acid is a building block of permentin A []. Additionally, research has identified 4-ethyloctanoic acid and this compound in natural sources like Roman chamomile, Parmesan cheese, and mutton adipose tissue [], highlighting their relevance in food chemistry and potentially contributing to characteristic flavors and aromas.

Q4: Are there analytical methods specifically designed for the chiral analysis of this compound?

A5: Yes, enantioselective gas chromatography (GC) methods have been developed for analyzing the chirality of this compound []. These methods utilize chiral stationary phases, such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, to separate and quantify the different enantiomers present in a sample.

Q5: Beyond its presence in food, what other biological relevance does this compound hold?

A6: Research suggests a potential link between this compound and insect communication. Studies have identified this compound as a volatile compound emitted by burying beetles (Nicrophorus vespilloides) []. This finding suggests a possible role in chemical signaling and communication within this species.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。